molecular formula C18H25N3O2S B2839234 (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034394-83-5

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2839234
CAS No.: 2034394-83-5
M. Wt: 347.48
InChI Key: NQLGIOVQZANDFY-UHFFFAOYSA-N
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Description

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Scale-up of H3 Receptor Antagonists

The compound plays a critical role in the development of scalable syntheses for potent H3 receptor antagonists. A notable study by Pippel et al. (2011) outlines the scale-up campaigns for structurally similar H3 receptor antagonists, emphasizing the evolution of synthesis processes to minimize cost and improve efficiency. This research demonstrates the compound's utility in medicinal chemistry, particularly in the synthesis of pharmaceutical agents targeting the H3 receptor (Pippel et al., 2011).

Anticancer and Antimicrobial Agents

Research by Katariya et al. (2021) has explored the compound's framework as a basis for synthesizing new 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant anticancer and antimicrobial activities. This study highlights the compound's potential as a precursor in creating heterocyclic compounds with promising biological activities, including acting against cancer cell lines and pathogenic microorganisms (Katariya, D. R. Vennapu, & S. Shah, 2021).

Material Science and Molecular Modeling

In material science and molecular modeling, the synthesis, characterization, and modeling of oligothiophenes bearing stable radicals derived from similar compounds have been documented. A study by Chahma et al. (2021) reports the preparation and good yield of radical precursors, further oxidized to yield stable radicals. This research opens avenues for utilizing such compounds in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).

Organic Synthesis Methodologies

The compound's structure has facilitated advancements in organic synthesis methodologies, such as novel synthesis routes for 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives. These synthesis routes demonstrate the compound's role in enabling autorecycling oxidation of amines and alcohols, a process beneficial for organic synthesis and potentially applicable in industrial chemical processes (Mitsumoto & Nitta, 2004).

Properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c22-18(21-9-7-20(8-10-21)15-2-1-3-15)14-4-5-17(19-12-14)23-16-6-11-24-13-16/h4-5,12,15-16H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLGIOVQZANDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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